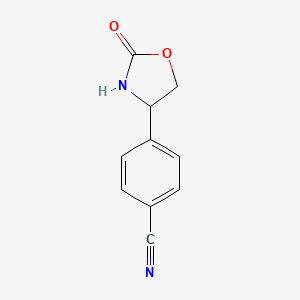![molecular formula C10H20N2O3 B13520726 N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide CAS No. 496800-93-2](/img/structure/B13520726.png)
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide: is a synthetic organic compound with the molecular formula C10H20N2O3 . It is characterized by the presence of an amide group, multiple ether linkages, and an amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide typically involves the reaction of 1,8-diamino-3,6-dioxaoctane with methacrylic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
-
Starting Materials
1,8-Diamino-3,6-dioxaoctane: (CAS: 929-59-9)
Methacrylic anhydride: (CAS: 760-93-0)
-
Reaction Conditions
- The reaction is typically performed in an inert atmosphere to prevent unwanted side reactions.
- The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
-
Oxidation
- Reagents: Hydrogen peroxide, potassium permanganate
- Conditions: Mild to moderate temperatures, aqueous or organic solvents
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Low temperatures, inert atmosphere
-
Substitution
- Reagents: Alkyl halides, acyl chlorides
- Conditions: Room temperature to moderate heating, organic solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted amides .
Applications De Recherche Scientifique
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is utilized in the study of biochemical pathways and as a reagent in various biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide: can be compared with other similar compounds, such as:
2-(2-(2-Aminoethoxy)ethoxy)ethanol: This compound shares a similar structure but lacks the amide group.
N-(tert-Butoxycarbonyl)-2,2’-(ethylenedioxy)diethylamine: This compound has a similar backbone but includes a tert-butoxycarbonyl protecting group.
(2-(2-(2-Aminoethoxy)ethoxy)ethyl)(methyl)carbamate: This compound features a carbamate group instead of an amide group .
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
496800-93-2 |
|---|---|
Formule moléculaire |
C10H20N2O3 |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C10H20N2O3/c1-9(2)10(13)12-4-6-15-8-7-14-5-3-11/h1,3-8,11H2,2H3,(H,12,13) |
Clé InChI |
RMHLRUIHQYRVKN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13520646.png)
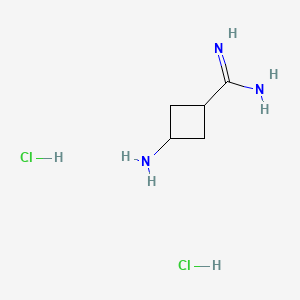
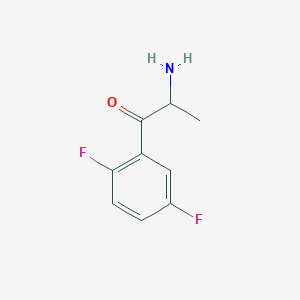
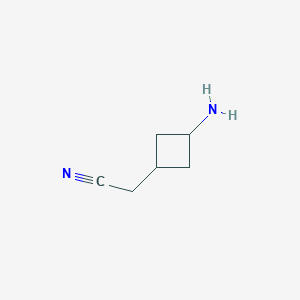
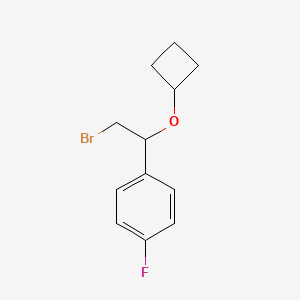
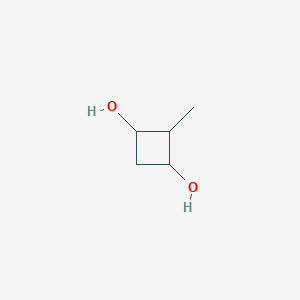
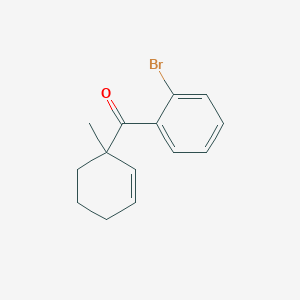


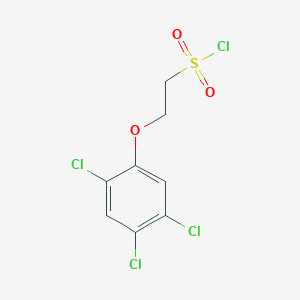
![2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid](/img/structure/B13520711.png)
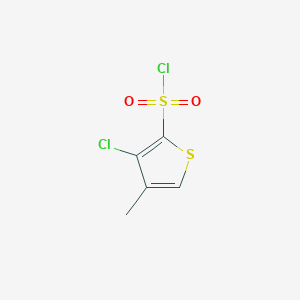
![3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13520718.png)
